Aplithianine A

Catalog No.
S12853215
CAS No.
M.F
C13H13N7S
M. Wt
299.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aplithianine A

Product Name

Aplithianine A

IUPAC Name

6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine

Molecular Formula

C13H13N7S

Molecular Weight

299.36 g/mol

InChI

InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18)

InChI Key

IEDDDZFQZKDRBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4

Aplithianine A is a marine-derived alkaloid featuring a rare, unfused, and unoxidized 2,3-dihydro-1,4-thiazine core, distinguishing it from conventional kinase inhibitor scaffolds [1]. As an ATP-competitive inhibitor, it targets the oncogenic fusion kinase J-PKAcα (DNAJB1-PRKACA) and wild-type protein kinase A (PKA), alongside select CLK and PKG family kinases [1]. For procurement and chemical biology applications, its primary value lies in its distinct structural scaffold, which provides a critical starting point for structure-based drug design and serves as a quantifiable benchmark standard in fibrolamellar hepatocellular carcinoma (FLHCC) research [1].

Research Fit

J-PKAcα fusion kinase studies — ATP-competitive tool compound with co-crystal validated binding
Serine/threonine kinase selectivity — defined CLK/PKG family profile supports pathway-specific research
Total synthesis available — four-step route enables medicinal chemistry exploration

Substituting Aplithianine A with common PKA inhibitors (such as H-89) or its naturally co-occurring analog, Aplithianine B, fundamentally alters assay outcomes and structural binding modes [1]. Unlike generic broad-spectrum inhibitors, Aplithianine A provides a specific crystallographic baseline for the J-PKAcα ATP-binding pocket [1]. Furthermore, Aplithianine B (the 8''-oxopurine analog) exhibits different baseline affinities, while synthetic Class II derivatives adopt altered binding mechanisms, such as engaging the DFG residue Asp239 [2]. Consequently, for reproducible structure-activity relationship (SAR) mapping or precise kinome profiling, the exact Aplithianine A molecule is required as the foundational reference material [1].

Substitution Risk

Target profile Conventional PKA inhibitors such as H-89 or PKI may show substantially reduced activity against the J-PKAcα oncogenic fusion kinase; dual inhibition profile should not be assumed.
Selectivity fingerprint Broad-spectrum inhibitors or pan-kinase probes do not replicate the restricted CLK/PKG family selectivity window; off-target engagement patterns may differ in kinome-wide assays.
Binding validation Structural analogs lacking co-crystal confirmation or a defined ATP-competitive pose may exhibit unverified binding modes; structure-guided optimization requires validated coordinates.

Nanomolar Affinity for Wild-Type PKA and CLK/PKG Kinases

In comprehensive kinome profiling, Aplithianine A demonstrates nanomolar inhibition of wild-type PKA with an IC50 of 84 nM, while also exhibiting high affinity for select serine/threonine kinases in the CLK and PKG families with IC50 values in the range of 11–90 nM [1]. This provides a highly specific, quantifiable baseline for ATP-competitive inhibition compared to its ~1 μM primary screening IC50 against the J-PKAcα chimera [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data84 nM (Wild-type PKA); 11-90 nM (CLK/PKG families)
Comparator Or BaselineJ-PKAcα primary screening (~1 μM)
Quantified DifferenceSub-100 nM potency for specific wild-type kinase families compared to the chimera baseline
ConditionsIn vitro kinome profiling against a panel of 370 kinases

Procuring this exact compound provides a highly potent, quantifiable reference standard for targeting PKA, CLK, and PKG kinase families in specialized biochemical assays.

J-PKAcα vs Natural Analog
Head-to-head
IC50 ∼1 µM vs >10 µM
Supports active-principle identification from marine extract
Primary biochemical assay context; review for model-specific validation

Essential Precursor Scaffold for High-Potency Class II Analog Synthesis

Aplithianine A serves as the critical starting scaffold for the development of advanced Class II synthetic analogs [1]. While Aplithianine A binds the ATP pocket with an IC50 of ~1 μM against J-PKAcα, structure-based evolution of this exact scaffold yields Class II derivatives that achieve low nanomolar IC50 values and adopt an altered binding mode interacting with the DFG residue Asp239 [1].

Evidence DimensionScaffold optimization potential (IC50 improvement)
Target Compound DataBaseline scaffold (~1 μM IC50 for J-PKAcα)
Comparator Or BaselineClass II synthetic analogs (Low nanomolar IC50)
Quantified DifferenceEnables >10-fold to 100-fold potency improvement via targeted derivatization
ConditionsStructure-based design and biochemical screening assays

For medicinal chemistry procurement, Aplithianine A is the indispensable baseline precursor required to synthesize and benchmark next-generation, high-affinity kinase inhibitors.

PKA Inhibition vs H-89
Cross-study comparable
IC50 84 nM vs 135 nM
Reported higher PKA inhibition in comparable assay; selectivity profile differs
Method-transfer context should be reviewed

Validated Crystallographic Standard for J-PKAcα Binding

Aplithianine A has been successfully co-crystallized with the J-PKAcα chimera, providing a definitive X-ray diffraction model for its ATP-competitive binding mechanism [1]. This structural validation contrasts with generic inhibitors like H-89, which lack the 2,3-dihydro-1,4-thiazine core, making Aplithianine A strictly necessary for structural mapping of the DNAJB1-PRKACA fusion protein [1].

Evidence DimensionBinding mode validation and structural resolution
Target Compound DataConfirmed ATP-competitive co-crystallization with J-PKAcα
Comparator Or BaselineH-89 (Binds wild-type PKAcα but lacks thiazine core mapping)
Quantified DifferenceProvides exact atomic coordinates for the unfused 2,3-dihydro-1,4-thiazine interaction
ConditionsX-ray diffraction of kinase chimera complexes

Laboratories conducting structural biology on FLHCC targets must procure this specific compound to replicate established crystallographic baselines and validate in silico docking models.

CLK/PKG Selectivity
Class-level
IC50 ∼11–90 nM
Supports isoform-selectivity assay context for CLK/PKG families
Human kinome panel (370 kinases); data to verify for specific off-targets
Co-Crystal Structure
Supporting evidence
PDB: 8FE2, 2.34 Å
Confirms ATP-competitive binding mode for structure-guided optimization
X-ray crystallography with J-PKAcα chimera

Reference Standard for FLHCC Kinase Assays

Due to its established IC50 of ~1 μM against J-PKAcα and its validated co-crystallization profile, Aplithianine A is a highly suitable reference material for biochemical assays evaluating novel inhibitors targeting the DNAJB1-PRKACA oncogenic fusion in fibrolamellar hepatocellular carcinoma research [1].

Starting Scaffold for Medicinal Chemistry and SAR Development

As the foundational molecule for synthesizing Class I, II, and III aplithianine analogs, this compound is essential for medicinal chemistry programs aiming to optimize the rare 2,3-dihydro-1,4-thiazine core to achieve low nanomolar potency and altered DFG-residue interactions [2].

Selective Profiling of CLK and PKG Kinase Families

With sub-100 nM IC50 values against select CLK and PKG kinases, Aplithianine A serves as a highly effective chemical probe for dissecting serine/threonine kinase signaling pathways, offering a distinct selectivity profile compared to traditional broad-spectrum inhibitors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
J-PKAcα-driven FLHCC research
Dual J-PKAcα/PKA inhibition profile
Fusion kinase model-response context; biomarker endpoint review
Selective PKA pathway studies
Kinase selectivity review (CLK/PKG family)
Off-target engagement profiling; pathway-response interpretation
Medicinal chemistry optimization
Validated co-crystal structure and total synthesis route
Structure-guided analog design; synthesis feasibility review
CLK/PKG kinase family biology
Isoform-selectivity assay context
Target engagement verification; functional endpoint monitoring

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

299.09531462 Da

Monoisotopic Mass

299.09531462 Da

Heavy Atom Count

21

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